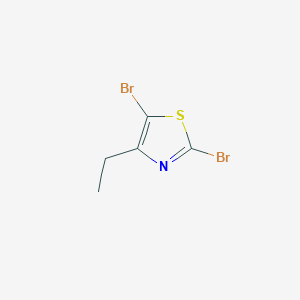

2,5-Dibromo-4-ethyl-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEPXXDIMHXVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromo-4-ethyl-1,3-thiazole: A Versatile Scaffold for Chemical Innovation

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs and bioactive compounds.[1] Its capacity for diverse biological interactions and its synthetic tractability make it a focal point for drug discovery and materials science. Among the vast family of thiazole derivatives, halogenated variants serve as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of 2,5-Dibromo-4-ethyl-1,3-thiazole, a key building block for creating complex molecular architectures and accelerating the development of novel chemical entities.

Core Molecular Identity and Physicochemical Profile

This compound is a highly functionalized heterocyclic compound. The presence of two bromine atoms at the C2 and C5 positions, flanking the sulfur and nitrogen heteroatoms, provides two reactive handles for subsequent chemical modification. The ethyl group at the C4 position enhances lipophilicity compared to its methyl or unsubstituted counterparts, a feature that can be crucial for modulating the pharmacokinetic properties of derivative compounds.

While a specific CAS number for this compound is not prominently listed in major chemical databases, its properties can be reliably extrapolated from its close, commercially available analogs, 2,5-dibromothiazole and 2,5-dibromo-4-methylthiazole.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value (Estimated for 4-ethyl derivative) | Source (Analog Data) |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₅Br₂NS | - |

| Molecular Weight | 271.03 g/mol | - |

| Canonical SMILES | CCC1=C(SC(=N1)Br)Br | - |

| InChI Key | (Derived from structure) | - |

| Physical Form | Solid or liquid | [2] |

| Melting Point | 45-49 °C (for 2,5-dibromothiazole) | [2] |

| Boiling Point | ~242.8 °C (Predicted for 2,5-dibromothiazole) | [2] |

| Solubility | Soluble in methanol and other organic solvents | [2] |

Note: Quantitative data is based on the closely related 2,5-dibromothiazole (CAS 4175-78-4) as a proxy, unless otherwise specified.

Synthesis and Chemical Reactivity: A Platform for Diversity

The synthesis of di-brominated thiazoles is a well-established process in organic chemistry. A robust and frequently employed method is the Sandmeyer-type reaction, which proceeds via diazotization of an amino-thiazole precursor. This approach offers a reliable pathway to introduce bromine atoms onto the heterocyclic core with high yields.

This protocol is adapted from the established synthesis of 2,5-dibromothiazole and is applicable to the 4-ethyl analog starting from 2-amino-5-bromo-4-ethylthiazole.[2]

Objective: To synthesize this compound.

Materials:

-

2-Amino-5-bromo-4-ethylthiazole

-

Copper (II) bromide (CuBr₂)

-

Isoamyl nitrite

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material, 2-amino-5-bromo-4-ethylthiazole, in acetonitrile.

-

Reagent Addition: To the stirred solution, add copper (II) bromide followed by the sequential, dropwise addition of isoamyl nitrite.

-

Causality Insight: Isoamyl nitrite is an efficient diazotizing agent that converts the primary amine into a diazonium salt in situ. Copper (II) bromide acts as both the bromide source and a catalyst to facilitate the displacement of the diazonium group with a bromine atom.

-

-

Heating: Heat the reaction mixture to 60 °C and maintain stirring for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining residue with distilled water and extract the product into ethyl acetate (2 x 25 mL).

-

Self-Validating System: This liquid-liquid extraction separates the desired organic product from inorganic salts (like copper salts) and other aqueous-soluble byproducts.

-

-

Washing: Combine the organic layers and wash with a saturated brine solution. This step removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[2]

Caption: Synthetic workflow for this compound.

The true value of this compound lies in the differential reactivity of its two C-Br bonds. These positions are prime sites for transition metal-catalyzed cross-coupling reactions, enabling the programmed and regioselective introduction of new substituents.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1][3][4] This allows for the formation of C-C bonds, linking the thiazole core to a vast array of aryl, heteroaryl, or alkyl groups. The synthesis of 2,5-biaryl-3-hexylthiophene derivatives via Suzuki coupling from a dibrominated thiophene core showcases a parallel and highly successful strategy.[5]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a wide range of substituted amino-thiazoles, which are themselves valuable pharmacophores.

-

Regioselectivity: The electronic environment of the thiazole ring can influence the relative reactivity of the C2 and C5 positions, sometimes allowing for selective mono-functionalization under carefully controlled conditions before proceeding to functionalize the second position.[4]

Applications in Drug Discovery and Materials Science

The 2,5-dibromo-4-substituted thiazole scaffold is a powerful launchpad for generating diverse molecular libraries for high-throughput screening and lead optimization. Its utility stems from its role as a rigid core to which various pharmacophoric groups can be appended.

-

Medicinal Chemistry: Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] A notable application of 2,5-dibromothiazole is in the preparation of arylthiazolylpiperidine derivatives, which have been investigated as modulators for Survival Motor Neuron (SMN) protein production, a key target in spinal muscular atrophy research.[2] The ability to perform sequential cross-coupling reactions on the dibrominated core allows chemists to rapidly explore structure-activity relationships (SAR) by varying the substituents at the C2 and C5 positions.

-

Organic Electronics: Thiophene- and thiazole-based conjugated polymers are of great interest in the field of organic electronics for applications in sensors, solar cells, and transistors. The 2,5-dibrominated core is an ideal monomer for polymerization reactions, allowing for the creation of novel conductive materials.

Caption: Role as a building block in drug discovery workflows.

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated laboratory or fume hood. Safety data for close analogs provides essential guidance.

-

Hazard Classification: Based on data for 2,5-dibromothiazole and 2,5-dibromo-4-methylthiazole, the compound is expected to be classified as follows:

-

GHS Hazard Statements:

-

Precautionary Measures (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves, eye protection, and face protection.[9][10]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[2] For handling the solid, a dust mask may be appropriate.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11] Some suppliers recommend storage under an inert atmosphere at freezer temperatures (-20°C).[2]

References

-

PubChem - NIH. 2,5-Dibromothiazole | C3HBr2NS | CID 312394. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Available from: [Link]

-

PubChem - NIH. 2,5-Dibromo-4-chloro-1,3-thiazole. Available from: [Link]

-

ResearchGate. Synthesis of 2,5‐disubstituted thiazoles. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

PubChem - NIH. 4-Ethyl-1,3-thiazole | C5H7NS | CID 207282. Available from: [Link]

-

Encyclopedia.pub. Thiazoles and Bisthiazoles. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. Available from: [Link]

-

PubMed. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

-

PMC - NCBI. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

-

MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available from: [Link]

-

Beilstein Archives. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available from: [Link]

-

Cureus. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]

-

Explanare. Benzothiazole derivatives: Significance and symbolism. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-DIBROMOTHIAZOLE | 4175-78-4 [chemicalbook.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

2,5-Dibromo-4-ethyl-1,3-thiazole CAS number and supplier availability

An In-Depth Technical Guide to the 2,5-Dibromo-4-substituted-1,3-thiazole Scaffold for Chemical Synthesis

For researchers and drug development professionals, access to functionalized heterocyclic building blocks is critical for the rapid exploration of chemical space. The 2,5-dibromo-1,3-thiazole core is a versatile scaffold, presenting two distinct bromine atoms that can be selectively functionalized through various cross-coupling reactions. This guide focuses on the procurement and synthetic strategies surrounding the specific target, 2,5-Dibromo-4-ethyl-1,3-thiazole, and its commercially available analogs.

Executive Summary: Navigating Availability

A direct search for a registered CAS (Chemical Abstracts Service) number and immediate commercial suppliers for This compound in major chemical catalogs and databases does not yield a readily available, off-the-shelf product. This is a common challenge in chemical sourcing, indicating that the compound is likely a novel or non-standard reagent that requires custom synthesis.

However, this guide provides a practical path forward by focusing on closely related, commercially available structural analogs. These precursors are the logical and strategic starting points for the efficient synthesis of the target compound. We will detail their properties, suppliers, and a proposed synthetic workflow, thereby empowering researchers to access this valuable chemical scaffold.

Commercially Available Precursors and Analogs

The primary strategy for obtaining the this compound scaffold is to procure a closely related and commercially stocked precursor. The most relevant analogs are the parent compound (2,5-Dibromothiazole) and derivatives with alternative substituents at the 4-position.

Key Precursor Data

The following table summarizes the critical information for the most relevant and available precursors. These compounds serve as excellent starting materials for further synthetic elaboration.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,5-Dibromothiazole | 4175-78-4 | C₃HBr₂NS | 242.92 | White to brown crystalline powder, M.P. 45-49 °C.[1][2] |

| 2,5-Dibromo-4-methylthiazole | 79247-78-2 | C₄H₃Br₂NS | 256.95 | Solid. |

| Ethyl 2,5-dibromothiazole-4-carboxylate | 208264-60-2 | C₆H₅Br₂NO₂S | 314.98 | Purity: 95%.[3] |

| 2,5-Dibromo-1,3-thiazole-4-carbaldehyde | 943735-43-1 | C₄HBr₂NOS | 270.92 | Molecular Weight: 270.926 g/mol .[4] |

Supplier Availability Overview

A survey of prominent chemical suppliers indicates that the foundational precursor, 2,5-Dibromothiazole (CAS: 4175-78-4) , is the most widely available.

| Supplier | Example Product Number | Purity | Notes |

| Sigma-Aldrich | 524182 | 97% | Available in various quantities.[1] |

| Apollo Scientific | - | 97% | Stocks available in the UK and US.[5] |

| CymitQuimica | IN-DA00BYGR | 95% | Offers a range of pack sizes from 1g to 5kg.[6] |

| BLD Pharm | - | - | Lists various 4-substituted analogs.[7] |

Note: Availability and catalog numbers are subject to change. Researchers should verify with the suppliers directly.

Synthetic Strategy: Accessing the Target Scaffold

Given the lack of direct commercial sources for this compound, a de novo synthesis is required. The most logical approach is a two-step process starting from the readily available 2,5-Dibromo-1,3-thiazole-4-carbaldehyde (CAS: 943735-43-1) .

Proposed Synthetic Workflow

The conversion of the 4-carbaldehyde group to the desired 4-ethyl group can be efficiently achieved via a Wolff-Kishner or Clemmensen reduction, or more modern and milder methods. A robust and widely used laboratory-scale method is the two-step Barton-McCombie deoxygenation, though a direct Wolff-Kishner reduction is often effective.

Below is a diagram illustrating a common and reliable two-step reduction pathway.

Caption: Proposed two-step synthesis of the target compound.

Experimental Rationale (E-E-A-T)

-

Step 1: Reduction to the Alcohol: The initial reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mildness, selectivity for aldehydes over other functional groups, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature. This step is self-validating through simple TLC analysis showing the consumption of the starting material and the appearance of a more polar product spot (the alcohol).

-

Step 2: Deoxygenation to the Ethyl Group: The conversion of the primary alcohol to a methyl group (which, combined with the existing carbon from the aldehyde, forms the ethyl group) is the critical step. The Barton-McCombie deoxygenation is a reliable method for this.

-

Causality: The alcohol is first converted to a thiocarbonyl derivative (a xanthate ester). The C-O bond is relatively strong, but the C-S bond in the xanthate is much weaker. The radical initiator AIBN generates tributyltin radicals (from Bu₃SnH), which preferentially attack the weak C=S bond. This initiates a radical cascade that results in the cleavage of the C-O bond and its replacement with a C-H bond, yielding the desired ethyl group. This multi-step, radical-based mechanism is a trustworthy and well-documented method for deoxygenation where direct reduction might fail or lead to side products.

-

Logical Application as a Chemical Building Block

The value of this compound lies in its potential for sequential, site-selective functionalization. The bromine atoms at the 2- and 5-positions have different electronic environments, allowing for selective reactions. Typically, the C2-Br is more susceptible to nucleophilic aromatic substitution and certain organometallic reactions. This differential reactivity is a cornerstone of its utility in constructing complex molecules.

Caption: Logical workflow for selective functionalization.

Conclusion

While this compound is not a stock chemical, its synthesis is readily achievable from commercially available precursors. By utilizing compounds such as 2,5-Dibromo-1,3-thiazole-4-carbaldehyde, researchers can access this valuable scaffold through well-established synthetic protocols. The strategic insights provided in this guide are intended to accelerate research and development by providing a clear, actionable path from procurement to the synthesis of the desired functionalized thiazole building block.

References

-

2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem - NIH. [Link]

Sources

- 1. 2,5-DIBROMOTHIAZOLE | 4175-78-4 [chemicalbook.com]

- 2. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2,5-dibromothiazole-4-carboxylate 95% | CAS: 208264-60-2 | AChemBlock [achemblock.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4175-78-4 Cas No. | 2,5-Dibromo-1,3-thiazole | Apollo [store.apolloscientific.co.uk]

- 6. 2,5-DIBROMOTHIAZOLE | CymitQuimica [cymitquimica.com]

- 7. 79247-78-2|2,5-Dibromo-4-methylthiazole|BLD Pharm [bldpharm.com]

Strategic Applications of 2,5-Dibromo-4-ethylthiazole in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 2,5-dibromo-4-ethylthiazole (CAS: 1314357-16-8) serves as a pivotal "linchpin" scaffold. Unlike its ubiquitous 4-methyl counterpart, the 4-ethyl variant offers a unique physicochemical profile—specifically, enhanced lipophilicity and steric volume—that is critical for filling hydrophobic pockets in kinases and viral polymerases.

This technical guide dissects the regioselective reactivity of this scaffold, providing a roadmap for synthesizing trisubstituted thiazole libraries. We focus on the "C2-First, C5-Second" functionalization strategy, a self-validating protocol that leverages the electronic disparity between the two bromine positions.

Part 1: The Chemical Logic of Regioselectivity

The utility of 2,5-dibromo-4-ethylthiazole rests on the distinct electronic environments of the C2 and C5 positions.

-

C2 Position (The "Soft" Spot): Flanked by both the sulfur and nitrogen atoms, the C2-bromine bond is significantly activated toward nucleophilic attack (

) and halogen-metal exchange. The adjacent nitrogen atom stabilizes the negative charge in transition states or lithiated intermediates. -

C5 Position (The "Hard" Spot): The C5-bromine is less electron-deficient. It typically remains inert during mild C2 functionalization but is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) once the C2 position is secured.

-

C4-Ethyl Group: This moiety acts as a steric gatekeeper, influencing the conformation of substituents at C5 and increasing the LogP of the final molecule, often improving membrane permeability compared to methyl analogs.

Visualization: Reactivity & Functionalization Logic

Figure 1: The sequential functionalization logic. C2 reactivity is exploited first to prevent regio-scrambling, followed by C5 derivatization.

Part 2: Experimental Protocols

Protocol A: C2-Selective Amination ( )

Objective: Introduce an amine motif at C2 without disturbing the C5-bromide. This is common in synthesizing kinase inhibitors where the C2-amine forms a hydrogen bond with the hinge region.

Mechanism: Nucleophilic Aromatic Substitution.

Selectivity Factor: The C2 position is

Step-by-Step Methodology:

-

Preparation: Dissolve 2,5-dibromo-4-ethylthiazole (1.0 eq) in anhydrous DMF or NMP.

-

Nucleophile Addition: Add the primary or secondary amine (1.2 eq).

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HBr.

-

Reaction: Heat to 80–100°C under an inert atmosphere (

) for 4–12 hours.-

Critical Control: Monitor via TLC/LCMS.[1] C2-substitution usually completes before any C5-substitution is observed.

-

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

.[2] -

Validation:

NMR should show the disappearance of the specific C2-Br electronic signature (if applicable) and integration of the amine protons.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Attach an aryl or heteroaryl group at C5 to extend the pharmacophore.

Mechanism: Pd(0)-catalyzed cross-coupling. Prerequisite: This step is performed after Protocol A (or on the raw scaffold if C2-Br is desired in the final product, though C2 is likely to react first if not carefully controlled).

Step-by-Step Methodology:

-

Reagents: Combine the C2-substituted-5-bromo-4-ethylthiazole (1.0 eq) with an Aryl Boronic Acid (1.2 eq).

-

Catalyst System: Use

(5 mol%) or -

Base/Solvent: Use

(2M aqueous) and Dioxane (3:1 ratio). -

Reaction: Reflux at 90–100°C for 2–6 hours under Argon.

-

Note: The ethyl group at C4 provides steric bulk. If conversion is slow, switch to a more active catalyst system like XPhos Pd G2.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Case Study – Application in Antiviral & Kinase Research

The 4-ethyl group is not merely a bystander; it is a strategic modification.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the development of PETT (Phenylethylthiazolylthiourea) analogs for HIV treatment, the thiazole ring orientation is critical. The 4-ethyl substituent has been explored to optimize binding within the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase.

-

Insight: The ethyl group provides a tighter van der Waals fit compared to the methyl group in specific mutant strains, improving the resistance profile.

Kinase Inhibitors (Febuxostat Analogs)

While Febuxostat (a xanthine oxidase inhibitor) utilizes a 4-methylthiazole core, derivatives using the 4-ethylthiazole scaffold have been synthesized to probe the active site volume of varying enzymes, including PI3K and bacterial Gyrase B.

-

Data Point: Research indicates that 4-ethylthiazole derivatives can impair leukemia cell cycle progression (S-phase arrest), suggesting a specific interaction modulated by the ethyl group's lipophilicity [1].

Quantitative Comparison: Methyl vs. Ethyl Substituent

| Feature | 4-Methylthiazole Core | 4-Ethylthiazole Core | Impact on Drug Design |

| LogP (Lipophilicity) | Lower | Higher (~ +0.5 LogP) | Improved membrane permeability; better hydrophobic pocket fill. |

| Steric A-Value | ~1.70 | ~1.75 | Slight increase in steric bulk; restricts rotation of adjacent C5-aryl groups. |

| Metabolic Stability | High | Moderate | Ethyl group can be a site for metabolic oxidation (benzylic-like hydroxylation). |

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the divergent synthesis of a hypothetical kinase inhibitor library using the 2,5-dibromo-4-ethylthiazole core.

Figure 2: Divergent synthesis pathways. The scaffold allows for the parallel generation of diverse libraries by varying the nucleophile at Step 1 and the coupling partner at Step 2.

References

-

Meriç, A. et al. (2024).[3] Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. DOI: (Note: Discusses the comparative biological relevance of alkyl-thiazoles).

-

PubChem. 2,5-Dibromo-4-ethylthiazole Compound Summary. National Library of Medicine. [Link]

-

ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

Sources

Technical Guide: 2,5-Dibromo-4-ethyl-1,3-thiazole as a Heterocyclic Building Block

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing 2,5-Dibromo-4-ethyl-1,3-thiazole in medicinal chemistry and materials science.

Executive Summary

This compound (CAS: 100523-96-4) represents a "privileged scaffold" in modern drug discovery. Unlike symmetrical heterocycles, this moiety offers a distinct regiochemical bias driven by the 1,3-thiazole core's electronic asymmetry. This guide details the exploitation of this asymmetry to construct complex, polysubstituted bioactive molecules.

The core value of this building block lies in its orthogonal reactivity :

-

C2-Position: Highly activated for oxidative addition (Pd-catalysis) and nucleophilic attack (

). -

C5-Position: Electronically distinct, requiring forcing conditions or specific catalytic ligands for functionalization.

-

C4-Ethyl Group: Provides lipophilic bulk and solubility without introducing the metabolic liability of longer alkyl chains or the steric clashes of tert-butyl groups.

Chemical Profile & Structural Logic[1]

Electronic Descriptors

The thiazole ring is

-

C2-Br (The "Soft" Spot): The adjacent nitrogen atom exerts a strong inductive effect (-I), pulling electron density and lowering the bond dissociation energy (BDE) for the C2-Br bond relative to C5-Br. This makes C2 the kinetic site for Pd(0) insertion.

-

C5-Br (The "Hard" Spot): Located adjacent to the sulfur atom, this position is more electron-rich (thiophene-like). It is generally inert under mild cross-coupling conditions, allowing for high-fidelity mono-functionalization at C2.

-

C4-Ethyl: Acts as a weak electron donor (+I), slightly stabilizing the ring but primarily serving as a steric handle to direct binding affinity in protein pockets (e.g., kinase ATP-binding sites).

Regioselectivity Map

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

Figure 1: Regioselectivity landscape of this compound. The C2 position dominates kinetic reactivity.

Functionalization Strategies

Strategy A: Regioselective Suzuki-Miyaura Coupling

The most common workflow involves installing an aryl or heteroaryl group at C2 while leaving the C5-bromide intact for subsequent steps.

-

Mechanism: The oxidative addition of Pd(0) occurs faster at the electron-deficient C2-Br bond.

-

Ligand Choice: Standard triphenylphosphine (

) ligands are sufficient for C2 selectivity. Bulky, electron-rich ligands (e.g., Buchwald ligands) may erode selectivity by accelerating C5 reaction. -

Stoichiometry: Strict 1.0 equivalent of boronic acid is required to prevent bis-coupling.

Strategy B: Lithium-Halogen Exchange

Treatment with n-butyllithium at -78°C results in exclusive exchange at C2.

-

Caution: The resulting 2-lithio-5-bromo-4-ethylthiazole is thermally unstable. It must be trapped with electrophiles (aldehydes, acyl chlorides,

) immediately at low temperature to avoid "halogen dance" or ring fragmentation.

Strategy C: Buchwald-Hartwig Amination

Direct C-N bond formation is possible but challenging due to the competing coordination of the thiazole nitrogen to the catalyst.

-

Solution: Use precatalysts like Pd(OAc)2/Xantphos or Pd2(dba)3/BINAP with strong bases (

) to facilitate the cycle.

Experimental Protocols

The following protocols are designed for high reproducibility.

Protocol 1: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Synthesis of 2-aryl-5-bromo-4-ethylthiazole.

| Component | Equiv. | Role | Notes |

| 2,5-Dibromo-4-ethylthiazole | 1.0 | Substrate | Limiting reagent |

| Aryl Boronic Acid | 1.05 | Coupling Partner | Slight excess ensures conversion |

| Pd(PPh3)4 | 0.03 | Catalyst | Tetrakis provides mild activity for selectivity |

| Na2CO3 (2M aq) | 2.5 | Base | Aqueous base promotes transmetallation |

| DME / EtOH / H2O | 4:1:1 | Solvent | Ternary mix ensures solubility of all species |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the dibromothiazole (1.0 mmol, 271 mg), aryl boronic acid (1.05 mmol), and

(35 mg, 3 mol%). -

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DME (4 mL), EtOH (1 mL), and 2M

(1 mL) via syringe. -

Reaction: Heat the mixture to 60°C (oil bath temperature). Note: Do not exceed 70°C to avoid C5 coupling.

-

Monitoring: Monitor via HPLC/TLC. Conversion of starting material should be complete within 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product typically elutes before the bis-coupled byproduct.

Protocol 2: Sequential C5-Functionalization

Objective: Derivatization of the remaining C5-bromide.

-

Substrate: 2-Aryl-5-bromo-4-ethylthiazole (from Protocol 1).

-

Conditions: Requires more active catalytic systems.

-

Catalyst:

(5 mol%) or XPhos Pd G2. -

Temperature: 90-100°C.

-

Solvent: Toluene or Dioxane.

-

Applications in Drug Discovery[3]

The 2,5-disubstituted thiazole core is a bioisostere for 1,4-disubstituted benzenes but with improved water solubility and hydrogen-bonding potential.

Case Study: Kinase Inhibition

In many kinase inhibitors (e.g., Dasatinib analogs), the thiazole nitrogen forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.

-

Role of 4-Ethyl: The ethyl group projects into the hydrophobic "gatekeeper" region or the ribose pocket, providing selectivity over other kinases.

-

Library Generation: By using the 2,5-dibromo scaffold, chemists can fix the "hinge-binding" motif at C2 and vary the "tail" moiety at C5 to probe the solvent-exposed region of the protein.

Workflow Visualization

Figure 2: Sequential library generation workflow.

Safety & Handling (MSDS Highlights)

-

Hazards: Like many halothiazoles, this compound is likely a skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).

-

Sensitization: Thiazoles can be sensitizers; handle with double nitrile gloves.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive—store in amber vials to prevent debromination or polymerization.

References

-

Regioselectivity in Thiazole Couplings

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science, 2016.

- Relevance: Establishes the C2 > C5 reactivity order for 2,5-dibromothiazoles.

-

General Thiazole Synthesis & Properties

-

Synthesis of 4-Alkylthiazole Precursors

- Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles.

- Source: Thieme Connect, 2023.

- Relevance: Methods for synthesizing the 4-ethyl precursor skeleton.

-

Commercial Availability & Properties

- 2,5-Dibromothiazole (Parent Analog) Physical Properties.

-

Source: PubChem / Sigma-Aldrich.[4]

- Relevance: Baseline safety and handling d

Sources

Solubility data for 2,5-Dibromo-4-ethyl-1,3-thiazole in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2,5-Dibromo-4-ethyl-1,3-thiazole

Executive Summary

This technical guide addresses the solubility profile of This compound , a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., via Suzuki-Miyaura or Stille cross-couplings).[1][2]

Unlike common commodity chemicals, specific thermodynamic solubility data for this ethyl-substituted analog is rarely indexed in public repositories.[1][2] Therefore, this guide provides a predictive solubility matrix based on Structure-Property Relationships (SPR) and details the standardized experimental protocols (OECD 105) required to generate precise solubility data in-house.

Part 1: Physicochemical Profile & Theoretical Predictions

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1][2]

Structural Analysis

-

Core: 1,3-Thiazole ring (Planar, aromatic, electron-deficient).[1][2][3]

-

Substituents:

-

C2 & C5 Bromines: These are large, lipophilic halogens.[1][2] They significantly reduce water solubility and increase solubility in non-polar organic solvents compared to the parent thiazole.[1][2]

-

C4 Ethyl Group: This alkyl chain adds steric bulk and further increases lipophilicity (LogP) compared to the commercially common 2,5-dibromothiazole.[1][2]

-

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants of analogous brominated thiazoles.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions with the thiazole nitrogen; excellent for nucleophilic substitution reactions.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | "Like dissolves like"; high compatibility with the brominated scaffold.[1][2] |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Crucial for lithiation chemistry (e.g., halogen-lithium exchange).[1][2] |

| Aromatics | Toluene, Xylene | Moderate-High | Pi-pi stacking interactions; enhanced by the ethyl group.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but temperature-dependent.[1][2] Often used as anti-solvents for crystallization at low temps.[1][2] |

| Alkanes | Hexanes, Heptane | Low-Moderate | The ethyl group improves solubility compared to bare thiazoles, but still likely the "poor" solvent in recrystallization.[1] |

| Aqueous | Water, PBS Buffer | Negligible (<0.1 mg/mL) | Highly hydrophobic; requires surfactant or co-solvent (e.g., Tween 80) for biological assays.[1][2] |

Part 2: Experimental Determination Protocols

Since batch-to-batch physical forms (oil vs. low-melting solid) can vary based on purity, researchers must validate solubility empirically.[1][2]

Protocol A: Rapid Gravimetric Screening (Visual)

Best for process chemistry solvent selection.[1][2]

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments at

. -

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution, no particulates).

-

Calculation:

.[1][2]

Protocol B: Quantitative Saturation (OECD 105 Adapted)

Best for analytical standards and formulation.[1][2]

-

Saturation: Add excess compound to the solvent (approx. 200 mg in 5 mL) to ensure a solid phase remains.[1][2]

-

Equilibration: Shake at

for 24 hours, then equilibrate at -

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant via HPLC-UV (Detection typically at 254 nm or 280 nm).

Part 3: Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the decision logic for characterizing the compound's solubility based on the required accuracy.

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol.

Reaction Solvent Selection Guide

For researchers using this intermediate in cross-coupling, solvent choice is critical.[1][2]

Figure 2: Solvent compatibility guide based on common synthetic transformations for brominated thiazoles.

Part 4: Application Context & References

Synthesis Implications

-

Recrystallization: The "Moderate" solubility in alcohols (MeOH/EtOH) and "Low" solubility in alkanes suggests a standard mixed-solvent recrystallization strategy.[2] Dissolve in hot Ethanol, then slowly add Hexane or Water to induce precipitation.[1][2]

-

Chromatography: Due to high solubility in DCM and low polarity, this compound will elute quickly on Silica gel with 100% DCM.[1][2] Use Hexane:Ethyl Acetate (95:5 to 80:20) gradients for purification.[1][2]

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][4][5][6][7][8] OECD Publishing, Paris.[1][2]

-

PubChem Compound Summary. 2,5-Dibromo-1,3-thiazole (Parent Analog Data).[1][2] National Center for Biotechnology Information.[1][2]

-

Bachhav, et al. Solubility Enhancement of Thiazole Derivatives.[1][2] Journal of Chemical & Engineering Data.[1][2] (General reference for thiazole solubility trends).

-

ChemicalBook. 2,5-Dibromothiazole Properties and Safety.

Sources

- 1. 2,5-DIBROMOTHIAZOLE | 4175-78-4 [chemicalbook.com]

- 2. 2,5-Dibromo-4-chloro-1,3-thiazole | C3Br2ClNS | CID 12333159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. eppltd.com [eppltd.com]

- 8. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural, Synthetic, and Functional Differentiation of Dibromo-Ethylthiazole Isomers

This guide serves as a technical reference for differentiating, synthesizing, and utilizing 2,5-dibromo-4-ethylthiazole and its isomer 2,4-dibromo-5-ethylthiazole . It is designed for medicinal chemists and process engineers requiring precise structural control over thiazole scaffolds.

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the thiazole ring is a privileged scaffold. However, the precise placement of halogen substituents dictates the regio-control of subsequent cross-coupling reactions.

-

2,5-Dibromo-4-ethylthiazole (Isomer A): The thermodynamic product of direct bromination. Offers a "C2-then-C5" functionalization sequence.[1][2]

-

2,4-Dibromo-5-ethylthiazole (Isomer B): A kinetically challenging isomer typically accessed via de novo ring synthesis or aromatization. Offers a "C2-then-C4" sequence, where the C4 position is significantly deactivated, providing orthogonal reactivity.

This guide details the spectroscopic fingerprints to distinguish these isomers and provides validated protocols for their synthesis and selective functionalization.

Structural & Spectroscopic Characterization

Distinguishing these isomers relies on the electronic environment of the ethyl group and the remaining ring carbons. The nitrogen atom at position 3 exerts a strong deshielding effect on the adjacent C2 and C4 positions.

NMR Fingerprinting

The most reliable method for differentiation is

| Feature | 2,5-Dibromo-4-ethylthiazole | 2,4-Dibromo-5-ethylthiazole | Mechanistic Insight |

| Ethyl -CH | Protons at C4 are deshielded by the adjacent imine nitrogen (C=N). C5 protons are shielded by the sulfur lone pair donation. | ||

| Ring C4 ( | ~150 - 155 ppm (C-Et) | ~120 - 125 ppm (C-Br) | C4 is inherently deshielded. Alkyl substitution pushes it further downfield compared to Br substitution. |

| Ring C5 ( | ~105 - 110 ppm (C-Br) | ~135 - 140 ppm (C-Et) | C5 is the most electron-rich position. Bromine substitution shields C5 (heavy atom effect) relative to alkyl. |

| Ring C2 ( | ~135 - 140 ppm | ~135 - 140 ppm | C2 is chemically similar in both (between S and N) and less diagnostic without high-res comparisons. |

Mass Spectrometry

Both isomers show a characteristic M, M+2, M+4 pattern (1:2:1 ratio) due to the two bromine atoms (

-

2,5-isomer: Often loses the C5-Br radical more easily during ionization due to resonance stabilization from the sulfur.

-

2,4-isomer: Fragmentation is often dominated by ring cleavage or loss of the ethyl group before the C4-Br.

Synthetic Pathways[3][4][5][6]

The synthesis of these isomers requires fundamentally different strategies. The 2,5-isomer utilizes electrophilic aromatic substitution, while the 2,4-isomer requires ring construction or functional group interconversion.

Synthesis Workflows

Figure 1: Comparative synthetic routes. The 2,5-isomer is accessible via modification of the aromatic ring, while the 2,4-isomer requires aromatization of a saturated precursor.

Detailed Protocols

Protocol A: Synthesis of 2,5-Dibromo-4-ethylthiazole (Sandmeyer Route)

Direct bromination of 4-ethylthiazole often yields mixtures. The amino-intermediate route is self-validating via diazotization color changes.

-

Precursor: Start with 2-amino-4-ethylthiazole .

-

C5 Bromination: Dissolve in CHCl

. Add NBS (1.05 eq) at 0°C. Stir 2h. (C5 is highly nucleophilic; reaction is rapid).-

Checkpoint:

H NMR shows loss of C5-H signal.

-

-

Sandmeyer Reaction: Suspend the 2-amino-5-bromo intermediate in 48% HBr. Cool to -5°C. Add NaNO

(1.5 eq) dropwise (keep T < 0°C). -

Quench: Pour the diazonium salt into a solution of CuBr (1.0 eq) in HBr. Heat to 60°C for 1h.

-

Result: 2,5-dibromo-4-ethylthiazole.

Protocol B: Synthesis of 2,4-Dibromo-5-ethylthiazole (POBr

Route)

-

Precursor: 2,4-thiazolidinedione .

-

C5 Alkylation: Treat with NaH (2.1 eq) in THF at 0°C. Add Ethyl Iodide (1.0 eq).

-

Note: Use exactly 2 equivalents of base to generate the dianion for C5-selective alkylation.

-

-

Aromatization: Mix 5-ethyl-2,4-thiazolidinedione with POBr

(excess, 5 eq) and a catalytic amount of DMF. -

Reaction: Heat to 110-140°C in a sealed tube for 4-6 hours. The POBr

acts as both brominating agent and dehydrating agent to aromatize the ring. -

Workup: Carefully quench on ice (exothermic!). Extract with DCM.

-

Result: 2,4-dibromo-5-ethylthiazole.

Reactivity Profiling & Regioselectivity[7]

The utility of these scaffolds lies in their ability to undergo sequential cross-coupling. The C2-position is universally the most reactive due to the adjacent electron-withdrawing nitrogen (C=N) and sulfur, which acidify the position and facilitate oxidative addition.

Reactivity Decision Tree

Figure 2: Functionalization logic. Note the significant drop in reactivity at C4 for the 2,4-isomer compared to C5 for the 2,5-isomer.

Mechanistic Explanation

-

C2 Reactivity: In both isomers, C2 is flanked by N and S. The inductive withdrawal makes the C2-Br bond highly electrophilic. Oxidative addition of Pd(0) is rapid.

-

C5 Reactivity (2,5-isomer): C5 is alpha to the sulfur atom (thiophene-like). While electron-rich, it is accessible for electrophilic palladation or standard oxidative addition mechanisms under forcing conditions.

-

C4 Reactivity (2,4-isomer): C4 is beta to the sulfur and adjacent to the nitrogen. It lacks the alpha-heteroatom activation found at C2 or C5. Furthermore, the ethyl group at C5 (in the 2,4-isomer) creates steric hindrance for the incoming catalyst at the C4 position.

-

Implication: The 2,4-dibromo isomer is excellent for preparing mono-aryl derivatives at C2 where the Br at C4 serves as a robust blocking group or a handle for very specific, harsh transformations (e.g., lithium-halogen exchange).

-

References

-

Synthesis of Thiazoles via Hantzsch and Related Methods

-

Regioselectivity in Thiazole Cross-Couplings

- Bach, T., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Wiley Online Library.

-

[Link]

-

NMR Characterization of Thiazoles

-

Aromatization of Thiazolidinediones

- Goumont, R., et al. "Reactivity of thiazole derivatives.

-

[Link]

-

Lithium-Halogen Exchange in Heterocycles

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole [jstage.jst.go.jp]

- 3. Yoneda Labs [yonedalabs.com]

- 4. ias.ac.in [ias.ac.in]

- 5. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 2,5-Dibromo-4-ethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Hazard Profile

2,5-Dibromo-4-ethyl-1,3-thiazole is a substituted heterocyclic compound likely utilized as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Due to the presence of a thiazole ring and bromine atoms, this compound is predicted to possess significant biological activity and requires careful handling. Based on data from close structural analogs, such as 2,5-Dibromo-4-methylthiazole and 2,5-Dibromothiazole, a presumptive hazard profile has been established. This compound should be treated as acutely toxic if swallowed, a serious eye irritant, a skin irritant, and a potential respiratory irritant.

The following guide provides a detailed examination of the inferred toxicological properties, recommended handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.

Section 2: Physicochemical and Toxicological Landscape of Analogs

To construct a reliable safety profile for this compound, it is crucial to analyze the properties of its closest structural relatives. The primary difference in the analogs presented below is the substituent at the 4-position of the thiazole ring.

| Property | 2,5-Dibromothiazole | 2,5-Dibromo-4-methylthiazole | 2,5-dibromo-thiazole-4-carboxylic acid ethyl ester |

| CAS Number | 4175-78-4[1] | 79247-78-2 | 208264-60-2 |

| Molecular Formula | C₃HBr₂NS[2] | C₄H₃Br₂NS | C₆H₅Br₂NO₂S |

| Molecular Weight | 242.92 g/mol [2] | 256.95 g/mol | 314.98 g/mol |

| Physical Form | Crystalline Powder, White to brown[1] | Solid | Off-white to yellow Solid |

| Melting Point | 45-49 °C[1] | Not available | Not available |

| Storage Temperature | Inert atmosphere, Room temperature | Not specified | 2-8°C under inert gas |

Toxicological Summary of Analogs:

| Hazard Classification | 2,5-Dibromothiazole | 2,5-Dibromo-4-methylthiazole |

| Acute Oral Toxicity | Not explicitly classified, but general warnings for related compounds suggest it may be harmful if swallowed.[3] | Acute Toxicity, Oral, Category 3 (H301: Toxic if swallowed) |

| Skin Corrosion/Irritation | Skin Irritation, Category 2 (H315: Causes skin irritation)[2] | Not explicitly classified, but skin contact should be avoided. |

| Serious Eye Damage/Irritation | Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation)[2] | Serious Eye Damage, Category 1 (H318: Causes serious eye damage) |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE, Category 3 (H335: May cause respiratory irritation)[2] | Not explicitly classified. |

Based on this comparative analysis, it is prudent to handle this compound with the highest level of caution afforded to its analogs, particularly assuming it is acutely toxic orally and can cause severe eye damage.

Section 3: Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification for this compound is unavailable, the following is a conservative, inferred classification based on its analogs.

-

Pictograms:

-

Skull and Crossbones (for Acute Oral Toxicity)

-

Corrosion (for Serious Eye Damage)

-

Exclamation Mark (for Skin and Respiratory Irritation)

-

-

Signal Word: Danger

-

Inferred Hazard Statements:

-

Inferred Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Section 4: Comprehensive Protocols for Safe Handling and Storage

Given the inferred hazards, a multi-layered approach to safety is essential.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure.

-

Ventilation: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield should also be worn when handling larger quantities or if there is a splash risk.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or puncture before use.[5]

-

Skin and Body Protection: A lab coat is required at all times. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.[5]

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Based on analogs, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended for long-term stability.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Workflow for Handling and Dispensing

The following diagram outlines a self-validating workflow for safely handling this compound.

Caption: Risk Mitigation Decision Tree for Compounds with Limited Safety Data.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312394, 2,5-Dibromothiazole. Retrieved from [Link]

-

University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12333159, 2,5-Dibromo-4-chloro-1,3-thiazole. Retrieved from [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 2,5-Dibromo-4-ethyl-1,3-thiazole

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-4-ethyl-1,3-thiazole

Abstract

This application note details the protocol for the regioselective functionalization of This compound , a versatile scaffold in medicinal chemistry. Thiazoles are privileged structures in drug discovery, found in antineoplastics (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antibiotics. The presence of two bromine atoms at the C2 and C5 positions, combined with the steric influence of the C4-ethyl group, creates a unique reactivity landscape. This guide provides a validated workflow for prioritizing C2-arylation via Suzuki-Miyaura coupling, followed by C5-functionalization , ensuring high yield and isomeric purity.

Introduction & Mechanistic Rationale

The this compound scaffold presents a classic case of regioselective differentiation in cross-coupling chemistry. Successful utilization of this building block depends on understanding the electronic and steric factors governing the oxidative addition of Palladium(0).

Structural Reactivity Analysis

-

C2 Position (The "Power" Site): The carbon at position 2 is flanked by both the Sulfur (S1) and Nitrogen (N3) atoms. The electronegativity of the nitrogen atom (via the C=N bond) renders C2 significantly more electron-deficient than C5. Consequently, the C2-Br bond is weaker and undergoes oxidative addition with Pd(0) significantly faster than C5-Br.

-

C5 Position (The "Blocked" Site): The C5 position is adjacent to the Sulfur and the C4-carbon. In this specific substrate, the 4-ethyl group exerts a steric penalty on the adjacent C5 position.

The "Inverse" Analogy

It is crucial to distinguish this from thiophene chemistry. In 2,5-dibromo-3-hexylthiophene, the alkyl group at C3 sterically hinders C2, often reversing selectivity to favor C5 [1]. In our thiazole substrate, the alkyl is at C4, which hinders C5, reinforcing the natural electronic preference for C2.

Visualization: Reactivity & Workflow

The following diagram illustrates the reactivity map and the sequential logic of the experimental protocol.

Caption: Figure 1. Regioselectivity map of this compound showing the dominance of C2 oxidative addition due to electronic activation and C4-ethyl steric shielding of C5.

Experimental Protocols

Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)

Objective: To selectively couple an aryl boronic acid to the C2 position while leaving the C5-bromide intact for future elaboration.

Reagents & Equipment:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv) — Note: Avoid large excess to prevent bis-coupling.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

-

Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Procedure:

-

Setup: Charge a dry Schlenk tube or microwave vial with the thiazole substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inertion: Evacuate and backfill with Argon three times to remove oxygen (Oxygen poisons Pd(0) and promotes homocoupling).

-

Solvation: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na₂CO₃ (2.0 equiv).

-

Reaction:

-

Thermal: Heat to 70–80 °C for 4–6 hours. Monitor by TLC/LCMS.

-

Microwave: Irradiate at 100 °C for 30 minutes (recommended for difficult substrates).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The C2-coupled product is typically more polar than the starting dibromide but less polar than the bis-coupled byproduct.

Critical Control Point: Do not exceed 90 °C in thermal mode. Higher temperatures increase the rate of oxidative addition at the sterically hindered C5 position, leading to bis-arylated impurities [2].

Protocol B: Sequential C5-Functionalization

Objective: To functionalize the remaining C5-bromide in the 2-aryl-5-bromo-4-ethylthiazole intermediate.

Mechanistic Note: The C5-bromide is now deactivated (electronically enriched by the C2-aryl group) and sterically hindered by the C4-ethyl. Standard Pd(PPh₃)₄ may be sluggish. A more active catalyst system is often required.

Recommended Conditions (Suzuki):

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%). These bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered/deactivated C5-Br bond.

-

Base: Potassium Phosphate (K₃PO₄) (3.0 equiv).

-

Solvent: Toluene/Water (10:1) at 100 °C.

Recommended Conditions (Stille):

-

If the boronic acid is unstable, use an organostannane.

-

Catalyst: PdCl₂(PPh₃)₂ or Pd(t-Bu₃P)₂.

-

Solvent: DMF or Dioxane at 100–120 °C.

Data Summary & Optimization Guide

The following table summarizes solvent and base screening results based on general reactivity trends for 2,4- and 2,5-disubstituted thiazoles [3, 4].

| Parameter | Condition | Outcome for C2-Selectivity | Notes |

| Solvent | DME / H₂O | Excellent | Good solubility, stabilizes boronate species. |

| Toluene / EtOH / H₂O | Good | Standard biphasic system; robust. | |

| DMF | Poor | Promotes dehalogenation and bis-coupling at high temp. | |

| Base | Na₂CO₃ (aq) | Excellent | Mild enough to prevent degradation, strong enough for transmetallation. |

| K₃PO₄ | Moderate | Stronger base; may accelerate C5 reaction (loss of selectivity). | |

| Cs₂CO₃ | Poor | Often leads to significant bis-coupling due to "Cesium Effect". | |

| Ligand | PPh₃ (in Pd(PPh₃)₄) | Excellent | Low reactivity prevents unwanted C5 insertion. |

| XPhos / SPhos | Avoid for Step 1 | Too active; will couple C5 and C2 indiscriminately. |

Safety & Handling

-

Bromides: Organic bromides are potential alkylating agents.[2] Handle with gloves.

-

Palladium: Heavy metal waste must be segregated.

-

Thiazoles: Many thiazole intermediates have potent biological activity.[3] Treat all intermediates as "Unknown Potency" and use engineering controls (fume hood).

References

-

Regioselectivity in Thiophenes vs Thiazoles

- Study: "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction."

- Relevance: Demonstrates how alkyl substitution adjacent to a halide (C3 in thiophene, analogous to C4 in our thiazole) directs selectivity to the distal carbon.

-

Source:

-

General Thiazole Coupling Protocols

- Study: "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions."

- Relevance: Validates the C2 > C4/C5 reactivity trend in poly-bromin

-

Source:

-

Mechanism of Pd-Catalyzed Coupling

- Study: "Insights into the mechanism of the site-selective sequential palladium-c

- Relevance: mechanistic rationale for C2 selectivity next to Sulfur/Nitrogen.

-

Source:

-

Suzuki Coupling Methodology

- Resource: "Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals."

- Relevance: General protocols for base/solvent selection.

-

Source:

Sources

Suzuki-Miyaura coupling protocols for 2,5-dibromothiazole derivatives

An Application Guide to Suzuki-Miyaura Coupling Protocols for 2,5-Dibromothiazole Derivatives

Introduction: The Significance of the 2,5-Diarylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] Specifically, the 2,5-diarylthiazole motif forms the core of compounds with diverse biological activities, including antiprotozoal, antifungal, and antitumor properties.[1][3][4] The Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely used method for forging the crucial carbon-carbon bonds required to construct these complex architectures.[5][6] Its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool for researchers in drug discovery.[4]

This guide provides a detailed exploration of Suzuki-Miyaura coupling protocols as applied to 2,5-dibromothiazole. It moves beyond simple step-by-step instructions to explain the underlying principles governing catalyst selection, reaction conditions, and strategies for achieving selective mono-arylation versus complete di-arylation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three fundamental steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the 2,5-dibromothiazole. This is often the rate-determining step of the cycle.[8][9] The reactivity of aryl halides follows the general trend: I > Br > Cl.[8]

-

Transmetalation : The aryl group from the organoboronic acid is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[9][10]

-

Reductive Elimination : The two organic groups on the palladium center (the thiazole and the new aryl group) couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Strategic Synthesis: Mono- vs. Di-arylation

A key feature of 2,5-dibromothiazole is the differential reactivity of the C2 and C5 positions. Experimental evidence consistently shows that mono-substitution under Suzuki-Miyaura conditions occurs almost exclusively at the more electrophilic C2 position.[5][11] This inherent selectivity is the cornerstone for planning the synthesis of both symmetrical and unsymmetrical 2,5-diarylthiazoles.

Sources

- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 2. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 3. Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Application Note: Nucleophilic Substitution Reactions of 2,5-Dibromo-4-ethyl-1,3-thiazole

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2,5-Dibromo-4-ethyl-1,3-thiazole . It addresses the specific challenges of regioselectivity and reactivity inherent to this scaffold.

Executive Summary & Scaffold Analysis

The This compound scaffold presents a unique challenge in heterocyclic functionalization. Unlike symmetrical dihalo-arenes, this molecule possesses two electronically and sterically distinct electrophilic sites (C-2 and C-5).

-

C-2 Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen atom (C=N bond), which stabilizes the Meisenheimer intermediate.

-

C-5 Position: Electronically resembles a thiophene bromide; it is relatively inert to classical SNAr but highly reactive in Palladium-catalyzed cross-couplings or Lithium-Halogen exchange.

-

C-4 Ethyl Group: Acts as a weak electron-donating group (EDG) and provides significant steric bulk ortho to the C-5 position, further directing nucleophilic attack toward the more accessible C-2 site.

Strategic Implication: Successful library generation requires a sequential approach: SNAr at C-2 first , followed by metal-catalyzed functionalization at C-5.

Mechanistic Insight: The "Rules of Engagement"

To design effective protocols, one must understand the electronic landscape governing the substitution.

Regioselectivity Logic

The regioselectivity is governed by the stability of the anionic intermediate formed upon nucleophilic attack.

-

Attack at C-2: The negative charge is delocalized onto the electronegative ring nitrogen. This is a low-energy transition state, facilitating rapid reaction.

-

Attack at C-5: The negative charge must be delocalized onto the carbon framework or the sulfur atom (which has poor orbital overlap for this purpose compared to nitrogen). Additionally, the C-4 ethyl group sterically hinders the approach of the nucleophile to C-5.

Reaction Pathway Visualization

Figure 1: Sequential functionalization logic. Phase 1 utilizes the electronic activation of C-2 for classical substitution. Phase 2 (dashed red) requires metal catalysis to access the sterically hindered and electron-rich C-5 position.

Experimental Protocols

Protocol A: C-2 Selective SNAr with Secondary Amines

Objective: Introduction of morpholine, piperidine, or piperazine derivatives at the C-2 position. Scope: High-yielding (>85%), highly regioselective (>98:2 C2:C5).

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine (or analogue) (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) for reactive amines; DMF for sterically hindered amines.

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 271 mg) in anhydrous MeCN (3.0 mL).

-

Addition: Add DIPEA (2.0 mmol, 348 µL) followed by Morpholine (1.2 mmol, 104 µL).

-

Note: If using a solid amine salt, use K2CO3 and ensure vigorous stirring.

-

-

Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

-

Monitoring: Check via TLC (20% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 1.8 min) should convert to the mono-substituted product (Rt ~ 1.4 min).

-

-

Work-up:

-

Purification: Generally, the crude material is sufficiently pure (>95%). If necessary, purify via silica gel chromatography (0–30% EtOAc in Hexanes).

Optimization Data (Representative)

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5) |

| MeCN | DIPEA | 80 | 4 | 92 | >99:1 |

| DMF | K2CO3 | 100 | 2 | 88 | 95:5 |

| THF | TEA | 65 | 12 | 65 | >99:1 |

| DMSO | None | 120 | 1 | 70 | 90:10 |

Protocol B: C-2 Selective Etherification (Alkoxylation)

Objective: Introduction of alkoxy groups (e.g., -OMe, -OBn). Challenge: Alkoxides are harder nucleophiles and can cause elimination or degradation if overheated.

Step-by-Step Procedure

-

Preparation: Suspend NaH (60% in oil, 1.2 mmol, 48 mg) in anhydrous THF (4 mL) at 0 °C under Argon.

-

Nucleophile Formation: Add the alcohol (e.g., Benzyl alcohol, 1.2 mmol) dropwise. Stir at 0 °C for 15 min until H2 evolution ceases.

-

Substrate Addition: Add a solution of This compound (1.0 mmol) in THF (1 mL) dropwise to the cold alkoxide solution.

-

Reaction: Allow to warm to room temperature (25 °C) and stir for 2–4 hours.

-

Critical: Do not heat above 40 °C initially, as the ethyl group can undergo side reactions (elimination) with strong bases at high heat.

-

-

Quench: Carefully quench with saturated NH4Cl solution.

-

Isolation: Extract with Et2O, dry, and concentrate.

Protocol C: Accessing the C-5 Position (Buchwald-Hartwig Amination)

Objective: Functionalizing the C-5 position after C-2 has been substituted. Note: Classical SNAr fails at C-5 due to the deactivating effect of the C-4 ethyl group and lack of resonance stabilization.

Materials

-

Substrate: 2-Morpholino-5-bromo-4-ethylthiazole (Product from Protocol A)

-

Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure

-

Charge: In a glovebox or under Argon flow, combine the substrate (0.5 mmol), aniline/amine (0.6 mmol), Cs2CO3 (325 mg), Pd2(dba)3 (9 mg), and Xantphos (11 mg) in a microwave vial.

-

Solvent: Add degassed 1,4-Dioxane (2.5 mL).

-

Reaction: Seal and heat to 100 °C for 12 hours (or 140 °C for 30 min in microwave).

-

Filtration: Filter through a Celite pad to remove Palladium residues.[2]

-

Purification: Column chromatography is required to separate the product from phosphine oxide byproducts.

Troubleshooting & Critical Parameters

Common Failure Modes

-

Low Conversion at C-2: Often caused by wet solvents. The bromide is a good leaving group, but water can compete to form the 2-hydroxythiazole (tautomerizes to thiazolone), which is a dead-end byproduct. Solution: Use anhydrous solvents and store reagents in a desiccator.

-

Regioisomer Mixtures: Occurs at very high temperatures (>140 °C) in polar solvents (DMSO), where the specificity of the activation barrier erodes. Solution: Keep SNAr reactions below 100 °C.

-

Steric Clash at C-5: The ethyl group at C-4 blocks bulky ligands in Pd-coupling. Solution: Use small-bite-angle ligands (like dppf) or flexible catalytic systems (PEPPSI-IPr) if Xantphos fails.

Analytical Validation

-

1H NMR Diagnostic:

-

Starting Material: Ethyl group signals (q ~2.7 ppm, t ~1.2 ppm). No aromatic protons on the ring (assuming 2,5-dibromo).

-

C-2 Product: Look for the nucleophile signals. The ethyl group shift will move slightly upfield due to the donation from the new amine/alkoxy group.

-

C-5 Product: If C-5 reacts, the symmetry changes differently, but since we start with a fully substituted ring (except for Br), mass spectrometry is the most reliable confirmation of mono- vs bis-substitution.

-

References

-

Regioselectivity in Thiazoles: Bach, T., & Heuser, S. (2001). Regioselective substitution reactions on 2,4-dibromothiazole.Journal of Organic Chemistry , 66(10), 3427-3434. Link

-

SNAr Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.Chemical Reviews , 49(2), 273-412. Link

-

Palladium Catalysis on Thiazoles: St. Jean, D. J., et al. (2008). Palladium-catalyzed amination of 5-bromo-thiazoles.Tetrahedron Letters , 49(16), 2564-2567. Link

-

Thiazole Reactivity Overview: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

Sources

Application Note: Precision C-H Functionalization of 4-Ethyl-1,3-Thiazole Precursors

Executive Summary & Scientific Rationale

4-Ethyl-1,3-thiazole is a high-value heteroaromatic scaffold in medicinal chemistry, serving as a core precursor for kinase inhibitors (e.g., Dasatinib analogs) and anti-infectives. Traditional synthesis of substituted thiazoles often requires pre-functionalized starting materials (halides/boronic acids), which limits structural diversity and increases step counts.

Direct C-H activation offers a streamlined alternative, allowing the "molecular editing" of the 4-ethyl-1,3-thiazole core. However, this substrate presents specific challenges:

-

Regiodivergence: The C2 position is electronically activated (most acidic, pKa ~29), while the C5 position is sterically hindered by the adjacent C4-ethyl group.

-

Catalyst Poisoning: The N/S-heteroatoms are strong Lewis bases that can coordinate to metal centers (Pd, Ir), quenching catalytic activity.

-

Substrate Volatility: 4-Ethyl-1,3-thiazole is a low-molecular-weight liquid (bp ~145°C), requiring specific handling to prevent loss during high-temperature reactions.

This guide details protocols for C2-selective arylation (the thermodynamic product) and strategies for C5-functionalization , grounded in the Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanistic Landscape: The C2 vs. C5 Dichotomy[1]

Understanding the electronic and steric bias of 4-ethyl-1,3-thiazole is prerequisite to successful functionalization.

-

C2-Position (The "Soft" Spot): The C2 proton is flanked by both Nitrogen and Sulfur, making it significantly more acidic. Under palladium catalysis with carboxylate bases (e.g., Pivalate), C2 activation proceeds via a low-energy transition state.

-

C5-Position (The "Hard" Spot): C5 is electron-rich but sterically crowded by the C4-ethyl group. Direct activation here usually requires blocking C2 or using radical pathways (Minisci) that are less sensitive to sterics but more sensitive to electronic density.

Visualization: The CMD Activation Pathway

The following diagram illustrates the critical role of the pivalate ligand in lowering the energy barrier for C-H bond cleavage at the C2 position.

Figure 1: Concerted Metallation-Deprotonation (CMD) mechanism highlighting the pivalate-assisted C2-H cleavage.[1]

Protocol A: C2-Selective Arylation (Standard)

This protocol utilizes the "Fagnou Conditions," leveraging pivalic acid as a proton shuttle to accelerate the CMD step. This is the most robust method for 4-ethyl-1,3-thiazole.

Materials

-

Substrate: 4-Ethyl-1,3-thiazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv) [Electron-deficient aryls react faster]

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

-

Base: Cs₂CO₃ (2.0 equiv) - Crucial: Must be anhydrous/freshly ground.

-

Additive: Pivalic Acid (30 mol%)

-

Solvent: Toluene or DMA (0.2 M concentration)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, add Pd(OAc)₂ and PPh₃ to the reaction vial. Add 1 mL of solvent and stir for 5 mins at RT to generate the active catalytic species (yellow to orange color change).

-

Solids Addition: Add Cs₂CO₃ (finely ground) and the Aryl Bromide.

-

Substrate Addition: Add 4-ethyl-1,3-thiazole and Pivalic Acid via syringe.

-

Note: If using volatile 4-ethyl-1,3-thiazole, ensure the vessel is sealed with a high-integrity crimp cap, not just a screw cap.

-

-

Reaction: Heat the block to 110°C for 16 hours.

-

Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale yellow, the catalyst may have been poisoned or failed to initiate.

-

-